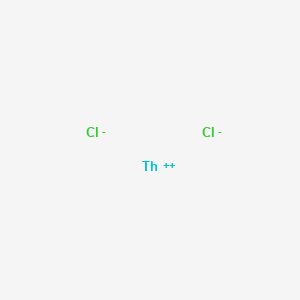
Dichlorothorium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorothorium is a chemical compound with the molecular formula Cl₄Th₂ It is composed of thorium and chlorine atoms, forming a complex structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichlorothorium typically involves the reaction of thorium with chlorine gas. The process is carried out under controlled conditions to ensure the formation of the desired compound. One common method involves heating thorium metal in the presence of chlorine gas at elevated temperatures. The reaction can be represented as follows:
Th+2Cl2→ThCl4
This reaction requires careful control of temperature and pressure to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle the high temperatures and reactive nature of chlorine gas. Safety measures are crucial to prevent any hazardous incidents during production.
化学反応の分析
Types of Reactions
Dichlorothorium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: Chlorine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield thorium oxide compounds, while substitution reactions can produce various halogenated thorium compounds.
科学的研究の応用
Dichlorothorium has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other thorium-based compounds.
Biology: Research is ongoing to explore its potential biological effects and interactions.
Medicine: Studies are being conducted to investigate its potential use in medical imaging and cancer treatment.
Industry: this compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of dichlorothorium involves its interaction with molecular targets and pathways within a system. In biological systems, it may interact with cellular components, leading to various effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids.
類似化合物との比較
Similar Compounds
Thorium Tetrachloride (ThCl₄): Similar in composition but differs in its specific properties and applications.
Uranium Tetrachloride (UCl₄): Another actinide compound with similar chemical behavior but different applications.
Plutonium Tetrachloride (PuCl₄): Shares some chemical similarities but has distinct nuclear properties.
Uniqueness
Dichlorothorium is unique due to its specific combination of thorium and chlorine atoms, which imparts distinct chemical and physical properties
特性
分子式 |
Cl2Th |
|---|---|
分子量 |
302.94 g/mol |
IUPAC名 |
thorium(2+);dichloride |
InChI |
InChI=1S/2ClH.Th/h2*1H;/q;;+2/p-2 |
InChIキー |
RSJXAFQOOZXJLX-UHFFFAOYSA-L |
正規SMILES |
[Cl-].[Cl-].[Th+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


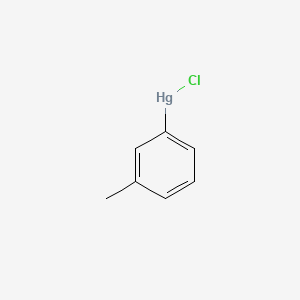


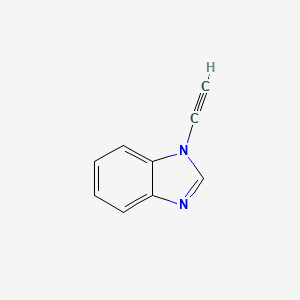
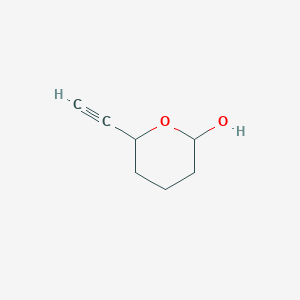
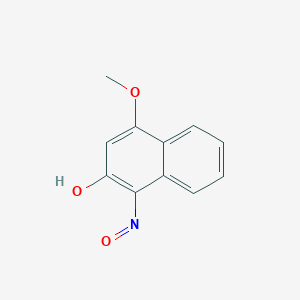
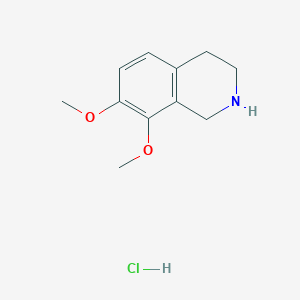
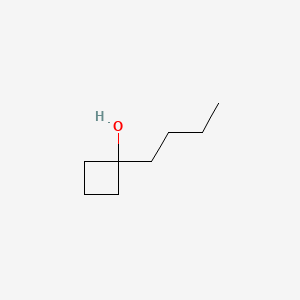
![4-N,4-N-dimethyl-13-nitro-6-N-propan-2-yl-1,3,5,8,9,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,12,14,16-octaene-4,6-diamine](/img/structure/B13815070.png)
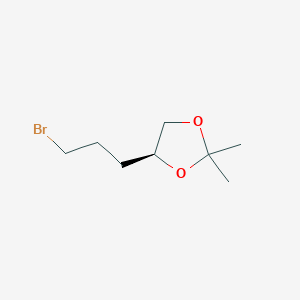

![Piperazine, 1,4-bis[(trimethylsilyl)methyl]-](/img/structure/B13815084.png)
![{1-[(Diisopropylcarbamoyl)-methyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid ethyl ester](/img/structure/B13815099.png)

